molecular formula C17H24N2OS B4796327 5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B4796327
M. Wt: 304.5 g/mol
InChI Key: FCFWJTZOMFNXRT-UHFFFAOYSA-N
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Description

5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique structure that includes a diazatricyclic core and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazatricyclic core and the introduction of the thienyl group. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and other organic transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum

Properties

IUPAC Name

5-butyl-7-methyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c1-3-4-7-17-11-18-9-16(2,15(17)20)10-19(12-17)14(18)13-6-5-8-21-13/h5-6,8,14H,3-4,7,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFWJTZOMFNXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 2
5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 3
5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 4
5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 5
5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 6
5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

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